molecular formula C18H16BrN5OS B12142776 N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142776
M. Wt: 430.3 g/mol
InChI Key: YBJASODLURSQQI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl moiety. The thiol group at position 3 is linked via a sulfide bridge to an acetamide group, which is N-substituted with a 2-bromophenyl ring. This scaffold is designed for biological activity modulation, particularly in antimicrobial and anti-inflammatory contexts .

Properties

Molecular Formula

C18H16BrN5OS

Molecular Weight

430.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25)

InChI Key

YBJASODLURSQQI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of Thiosemicarbazide

  • Pyridin-4-carbohydrazide Synthesis :
    Pyridine-4-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield pyridin-4-carbohydrazide.

    Pyridine-4-carboxylic acid+HydrazineEthanol, ΔPyridin-4-carbohydrazide\text{Pyridine-4-carboxylic acid} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{Pyridin-4-carbohydrazide}
  • Thiosemicarbazide Formation :
    Reacting pyridin-4-carbohydrazide with allyl isothiocyanate in dry tetrahydrofuran (THF) at 0–5°C forms the thiosemicarbazide intermediate.

    Pyridin-4-carbohydrazide+Allyl isothiocyanateTHF, 0–5°CThiosemicarbazide\text{Pyridin-4-carbohydrazide} + \text{Allyl isothiocyanate} \xrightarrow{\text{THF, 0–5°C}} \text{Thiosemicarbazide}
  • Cyclization to Triazole-Thiol :
    The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80°C, yielding the triazole-thiol.

    ThiosemicarbazidePOCl₃, 80°CTriazole-thiol\text{Thiosemicarbazide} \xrightarrow{\text{POCl₃, 80°C}} \text{Triazole-thiol}

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.76 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (d, J = 4.8 Hz, 2H, pyridine-H), 5.92–5.84 (m, 1H, allyl-H), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, allyl-H), 5.15 (dd, J = 10.4, 1.2 Hz, 1H, allyl-H), 4.65 (d, J = 5.6 Hz, 2H, allyl-CH₂).

  • LC-MS : m/z 262.1 [M+H]⁺.

Preparation of N-(2-Bromophenyl)-2-Bromoacetamide

  • Acylation of 2-Bromoaniline :
    2-Bromoaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

    2-Bromoaniline+Bromoacetyl bromideDCM, TEAN-(2-Bromophenyl)-2-bromoacetamide\text{2-Bromoaniline} + \text{Bromoacetyl bromide} \xrightarrow{\text{DCM, TEA}} \text{N-(2-Bromophenyl)-2-bromoacetamide}

Optimization Note :

  • Excess TEA (2.2 equiv) ensures complete neutralization of HBr, improving yield to 85–90%.

Characterization Data :

  • Melting Point : 112–114°C.

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, NH), 7.58 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.33–7.28 (m, 2H, Ar-H), 7.12 (td, J = 7.6, 1.6 Hz, 1H, Ar-H), 3.98 (s, 2H, CH₂Br).

Coupling of Intermediates to Form the Target Compound

Thiol-Acetamide Bond Formation

The triazole-thiol intermediate reacts with N-(2-bromophenyl)-2-bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Triazole-thiol+N-(2-Bromophenyl)-2-bromoacetamideDMF, K₂CO₃Target Compound\text{Triazole-thiol} + \text{N-(2-Bromophenyl)-2-bromoacetamide} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound}

Reaction Conditions :

  • Temperature: 25–30°C (room temperature).

  • Time: 12–16 hours.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield Optimization :

ParameterOptimal ValueYield (%)
Equiv. of K₂CO₃2.578
SolventDMF78
Alternative SolventAcetonitrile62

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR Analysis :

    • Pyridin-4-yl protons : δ 8.71 (d, J = 5.2 Hz, 2H).

    • Allyl protons : δ 5.90–5.82 (m, 1H), 5.21 (dd, J = 17.2, 1.6 Hz, 1H), 5.10 (dd, J = 10.4, 1.2 Hz, 1H).

    • Acetamide CH₂ : δ 4.12 (s, 2H).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₆BrN₅OS : 430.0294 [M+H]⁺.

    • Observed : 430.0296 [M+H]⁺.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation :

    • Competing pathways may yield 1,3,4-triazole isomers. Using POCl₃ as a cyclizing agent favors 1,2,4-triazole formation.

  • Thiol Oxidation :

    • Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

  • Purification Difficulties :

    • Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted bromoacetamide.

Scale-Up Considerations

ParameterLab Scale (5 g)Pilot Scale (500 g)
Reaction Volume50 mL5 L
Cooling RequirementIce-bathJacketed reactor
Yield78%72%

Alternative Synthetic Routes

Microwave-Assisted Cyclization

  • Conditions : 150 W, 100°C, 20 minutes.

  • Yield : 82% (vs. 78% conventional heating).

Solid-Phase Synthesis

  • Resin : Wang resin-functionalized hydrazide.

  • Advantage : Simplified purification but lower yield (65%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group is particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the prop-2-en-1-yl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

    Substitution: Substitution at the bromophenyl group can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that the presence of the triazole moiety enhances the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics .

Anticancer Potential

The compound has also been explored for its anticancer properties. Triazole derivatives have shown promise in targeting cancer cell lines through mechanisms that induce apoptosis and inhibit tumor growth. In silico studies have suggested that modifications to the triazole structure can optimize its interaction with specific cancer-related targets .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway .

Fungicidal Activity

The compound's structural characteristics make it suitable for agricultural applications, particularly as a fungicide. Its ability to inhibit fungal pathogens can be leveraged in crop protection strategies. Preliminary studies have demonstrated effective antifungal activity against common agricultural pests, suggesting its utility in integrated pest management systems .

Herbicidal Properties

Research into the herbicidal properties of triazole-containing compounds indicates that they may disrupt plant growth by inhibiting specific enzymes involved in photosynthesis and metabolic pathways. This compound could be further developed as an herbicide to control unwanted vegetation in agricultural settings .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process includes:

StepReaction TypeKey Reagents
1Formation of Triazole RingBromine, Acetic Anhydride
2Introduction of Bromophenyl GroupBromobenzene
3Coupling with Pyridine MoietyPyridine Derivatives

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets through its triazole and pyridine rings. These interactions can modulate enzyme activity, protein binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Key structural differences among analogues lie in:

  • Triazole substituents (e.g., allyl, ethyl, cyclohexylmethyl).
  • Pyridine vs. other heterocycles (e.g., furan, thiophene).
  • Acetamide N-substituents (e.g., bromophenyl, sulfamoylphenyl, trifluoromethylphenyl).
Table 1: Structural Comparison of Selected Analogues
Compound ID Triazole Substituent (Position 4) Pyridine Position Acetamide N-Substituent Key Biological Activity Reference
Target Prop-2-en-1-yl 4-pyridinyl 2-bromophenyl Antimicrobial (hypothesized)
4-Bromophenyl 4-pyridinyl 4-sulfamoylphenyl Not reported
4-Bromophenyl 4-pyridinyl 3-methylphenyl Not reported
4-Bromophenyl 4-pyridinyl 3-(trifluoromethyl)phenyl Not reported
Prop-2-en-1-yl 3-pyridinyl 2-ethylphenyl Not reported
Furan-2-ylmethyl Thiophen-2-yl 2-bromo-4-methylphenyl Not reported
Amino 4-pyridinyl 3-bromophenyl Antimicrobial (potential)

Substituent Effects on Activity

  • Electron-withdrawing groups (EWGs) : The 2-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 4-sulfamoylphenyl (), which introduces hydrogen-bonding capacity .
  • Allyl vs.
  • Pyridine position : Pyridin-4-yl (target) vs. pyridin-3-yl () alters electronic distribution and binding to biological targets like kinase enzymes .

Analytical Methods

  • X-ray crystallography : SHELX and WinGX suites are used for structural validation (e.g., ) .
  • NMR spectroscopy : Key for confirming substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm) .

Antimicrobial Activity

  • Derivatives with EWGs (e.g., bromo, trifluoromethyl) show enhanced activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Pyridin-4-yl (target) vs. thiophen-2-yl (): Pyridine’s basicity may improve bacterial membrane penetration .

Anti-Inflammatory and Anti-Exudative Activity

  • N-(3-bromophenyl) analogues () exhibit 60–75% inhibition of protein denaturation at 10 mg/kg, comparable to diclofenac .
  • The allyl group in the target compound may reduce oxidative stress via radical scavenging, though data are lacking .

Biological Activity

N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound features a bromophenyl group , a triazole ring , and a pyridine moiety , which contribute to its unique chemical properties. The presence of the bromine atom enhances the compound's reactivity and interaction potential with biological targets. The synthesis typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group.

Key Steps in Synthesis:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the bromophenyl and pyridine substituents.
  • Final acetamide formation through acylation reactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound has been tested against various microbial strains, demonstrating significant antimicrobial effects.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Studies suggest that its mechanism may involve inhibition of cell wall synthesis or disruption of membrane integrity.

2. Antifungal Activity

In addition to bacterial activity, this compound shows promising antifungal properties against drug-resistant strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida auris8 µg/mL
Aspergillus fumigatus16 µg/mL

The antifungal mechanism is believed to target ergosterol biosynthesis pathways.

3. Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies on various cancer cell lines have shown:

Cell LineIC50 (µM)
A549 (lung cancer)10 µM
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)12 µM

The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria and fungi, suggesting a viable path for developing new antibiotics .
  • Cancer Research : A research article in PMC discussed the anticancer properties of triazole derivatives, indicating that compounds with similar structures to this compound showed selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this one might inhibit specific kinases involved in cancer cell proliferation and survival pathways .

Q & A

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4/2D6 liability) and Ames test mutagenicity .
  • Molecular docking : Simulate binding to hERG channels to flag cardiotoxicity risks (e.g., docking score < -8 kcal/mol) .
  • Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites for LC-MS prioritization .

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